REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:14](=[O:15])[NH:13][C:12]([N:16]2[CH2:21][CH2:20][CH:19]([CH2:22][OH:23])[CH2:18][CH2:17]2)=[N:11][C:10]=1[C:24]([O:26][CH2:27][CH3:28])=[O:25])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:29][S:30](Cl)(=[O:32])=[O:31].CCN(CC)CC>C1COCC1>[CH2:1]([O:8][C:9]1[C:14](=[O:15])[N:13]([S:30]([CH3:29])(=[O:32])=[O:31])[C:12]([N:16]2[CH2:17][CH2:18][CH:19]([CH2:22][O:23][S:30]([CH3:29])(=[O:32])=[O:31])[CH2:20][CH2:21]2)=[N:11][C:10]=1[C:24]([O:26][CH2:27][CH3:28])=[O:25])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0.814 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(N=C(NC1=O)N1CCC(CC1)CO)C(=O)OCC
|
Name
|
|
Quantity
|
0.327 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.732 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 2.5 h (white solids
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitated out over the reaction time)
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(N=C(N(C1=O)S(=O)(=O)C)N1CCC(CC1)COS(=O)(=O)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.132 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |